molecular formula C8H11ClN2 B12452114 1-(4-Pyridyl)cyclopropanamine hydrochloride

1-(4-Pyridyl)cyclopropanamine hydrochloride

Cat. No.: B12452114
M. Wt: 170.64 g/mol
InChI Key: ACVAXBDKCSAFQO-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)cyclopropanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a cyclopropane ring attached to a pyridine ring via an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and cyclopropane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(4-Pyridyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-pyridin-4-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h1-2,5-6H,3-4,9H2;1H

InChI Key

ACVAXBDKCSAFQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NC=C2)N.Cl

Origin of Product

United States

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